Empesertib

Overview

Description

Empesertib, also known as BAY1161909, is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase . It has potential antineoplastic activity . Upon administration, Empesertib binds to and inhibits the activity of Mps1 . This leads to the induction of cell death in cancer cells overexpressing Mps1 .

Molecular Structure Analysis

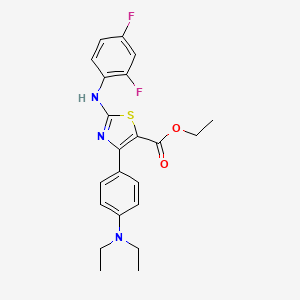

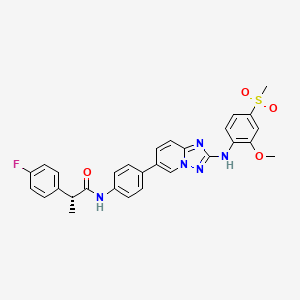

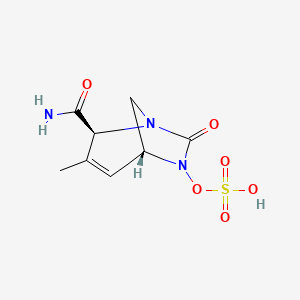

Empesertib has a molecular formula of C29H26FN5O4S . Its InChIKey is NRJKIOCCERLIDG-GOSISDBHSA-N .Physical And Chemical Properties Analysis

Empesertib has a molecular weight of 559.61 . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 rotatable bonds . Its topological polar surface area is 123.07 .Scientific Research Applications

Cancer Treatment

Empesertib is primarily used in the treatment of various types of cancer . It is a small molecule drug that targets TTK, a dual specificity protein kinase . By inhibiting TTK, Empesertib can drive tumor cells into mitosis irrespective of DNA damage and unattached/misattached chromosomes, resulting in aneuploidy and cell death .

Neoplasms

Empesertib has therapeutic applications in the treatment of neoplasms . Neoplasms are abnormal growths of tissue that can be benign or malignant. Empesertib’s ability to inhibit TTK makes it a potential therapeutic agent for treating neoplasms .

Solid Tumors

Empesertib has been indicated for the treatment of solid tumors . Solid tumors are an abnormal mass of tissue that usually does not contain cysts or liquid areas. They can occur in several places in the body .

Translational Medicine

Empesertib is associated with translational medicine . Translational medicine is a rapidly growing discipline in biomedical research and aims to expedite the discovery of new diagnostic tools and treatments by using a multi-disciplinary, highly collaborative, “bench-to-bedside” approach .

Drug Development

Empesertib is used in drug development processes . Its unique mechanism of action and its potential therapeutic applications make it a valuable compound in the development of new drugs .

Safety And Hazards

Empesertib is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . If inhaled, it’s recommended to remove to fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin or eyes, it should be flushed with copious amounts of water .

properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJKIOCCERLIDG-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Empesertib | |

CAS RN |

1443763-60-7 | |

| Record name | Empesertib [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action for Empesertib?

A1: Empesertib functions as a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] By binding to Mps1, Empesertib disrupts the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to accelerated mitosis, chromosomal misalignment and missegregation, and ultimately, cell death. [] This mechanism is particularly relevant in cancer cells, which often overexpress Mps1. []

Q2: What are the potential applications of Empesertib in cancer treatment?

A2: Empesertib shows promise as a radiosensitizing agent, particularly in Triple Negative Breast Cancer (TNBC). [, ] Studies demonstrate that combining Empesertib with radiotherapy significantly reduces tumor growth in murine models compared to single-agent therapies. [, ] This enhanced efficacy is attributed to Empesertib's ability to modulate the tumor immune microenvironment, potentially by altering the quantities of immune cells like monocyte-derived suppressor cells and CD8+ T cells. [, ] Further research is exploring the mechanisms behind these immune system interactions.

Q3: Has Empesertib demonstrated efficacy in overcoming drug resistance in cancer treatment?

A3: Research suggests that Empesertib might be effective in overcoming resistance to FOLFOX (5-Fluorouracil, Oxaliplatin, Leucovorin) chemotherapy in metastatic colorectal cancer. [] Studies utilizing patient-derived tumor organoids (PDTOs) demonstrated that Empesertib, administered after FOLFOX exposure, effectively targeted the SAC and induced cell death in previously resistant PDTOs. [] These findings highlight the potential for Empesertib to enhance the efficacy of existing chemotherapeutic regimens.

Q4: What are the limitations of current research on Empesertib and future directions for investigation?

A4: While preclinical studies on Empesertib exhibit promising results, further research is crucial to fully understand its potential and limitations. Current research primarily relies on in vitro and in vivo murine models. [, ] Further investigation is necessary to validate these findings in human subjects and determine clinical efficacy. Additionally, while research suggests Empesertib's impact on the tumor immune microenvironment, the specific mechanisms underlying these interactions require further exploration. [, ] Future studies should focus on elucidating these mechanisms and optimizing Empesertib's therapeutic application in combination with radiotherapy and other treatment modalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)